

Structural Elucidation of 3-Aminopyridazine-4carbonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	3-Aminopyridazine-4-carbonitrile	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **3- Aminopyridazine-4-carbonitrile**. Due to a lack of publicly available experimental data for the parent compound, this document focuses on the well-documented structural analysis of its 5aryl derivatives, which serve as a proxy for understanding the core structure. The methodologies and expected spectral characteristics are detailed to guide researchers in the characterization of this class of compounds.

Synthesis and Characterization Overview

The structural confirmation of **3-Aminopyridazine-4-carbonitrile** and its derivatives relies on a combination of spectroscopic and crystallographic techniques. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.

The most common synthetic route to the 5-aryl derivatives is a one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate in a solvent mixture like ethanol and water at room temperature.[1][2] This approach is efficient and provides a straightforward path to this heterocyclic system.

Quantitative Data Presentation



The following tables summarize the spectroscopic and crystallographic data for representative 5-aryl derivatives of **3-Aminopyridazine-4-carbonitrile**. This data is crucial for confirming the molecular structure.

Table 1: Spectroscopic Data for 3-Amino-5-

phenylpyridazine-4-carbonitrile

Technique	Data
¹ H-NMR (300 MHz, DMSO-d ₆)	δ 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH ₂)[1]
¹³C-NMR (DMSO-d₅)	δ 159.37, 142.17, 141.96, 133.47, 130.98, 129.53, 129.09, 114.96, 93.62[1]
FT-IR (KBr, cm ⁻¹)	3437, 3300 (NH₂), 2219 (C≡N), 1641, 1562, 1498, 1474, 1441[1]
Mass Spectrum (m/z, %)	196 ([M+], 70), 168 (24), 140 (68), 127 (17), 114 (44), 102 (100)[1]

Table 2: Spectroscopic Data for 3-Amino-5-(4-

chlorophenyl)pyridazine-4-carbonitrile

Technique	Data
¹ H-NMR (300 MHz, DMSO-d ₆)	δ 8.71 (s, 1H, Ar), 7.78–7.70 (m, 2H, Ar), 7.40 (bs, 2H, NH ₂), 7.38 (t, J=8.4 Hz, 2H, Ar)[2]
¹³ C-NMR (DMSO-d ₆)	δ 165.50, 159.31, 141.90, 141.22, 131.74, 131.62, 116.78, 116.48, 114.91[2]
FT-IR (KBr, cm ⁻¹)	3450, 3300 (NH₂), 2220 (C≡N), 1646, 1594, 1560, 1496[2]
Mass Spectrum (m/z, %)	232 ([M+2]+, 34), 230 ([M]+, 100), 202 (20), 174 (12), 140 (20)[2]



Table 3: Crystallographic Data for 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile[3][4]

Parameter Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	3.817(3)
b (Å)	13.533(10)
c (Å)	19.607(15)
β (°)	93.401(10)
Z	4

Experimental Protocols General Synthesis of 3-Amino-5-arylpyridazine-4carbonitriles[1][2]

This protocol describes a one-pot, three-component reaction.

Materials:

- Arylglyoxal (1 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (80%, 4 mmol)
- Ethanol
- Water

Procedure:



- A mixture of the arylglyoxal (1 mmol) and hydrazine hydrate (4 mmol) in a 1:1 solution of water and ethanol (3 mL) is stirred at room temperature for 30 minutes.
- Malononitrile (1 mmol) is then added to the reaction mixture.
- The mixture is stirred for an additional 30 minutes at room temperature.
- The resulting precipitate is collected by filtration.
- The solid product is washed with hot water (2 x 5 mL).
- The crude product is purified by recrystallization from ethanol.

Spectroscopic and Crystallographic Analysis

¹H and ¹³C NMR: Spectra are recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent and Tetramethylsilane (TMS) as the internal standard.[2]

FT-IR: Spectra are recorded on a Fourier-transform infrared spectrometer using KBr discs.[2]

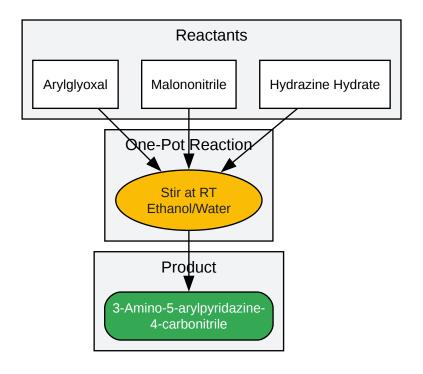
Mass Spectrometry: Mass spectra are obtained using an appropriate ionization method (e.g., electron ionization).

Single-Crystal X-ray Diffraction: A single crystal of suitable quality is mounted on a diffractometer. The data is collected at a controlled temperature, and the structure is solved and refined using standard crystallographic software.[3]

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the structural elucidation of **3-aminopyridazine-4-carbonitrile** derivatives.

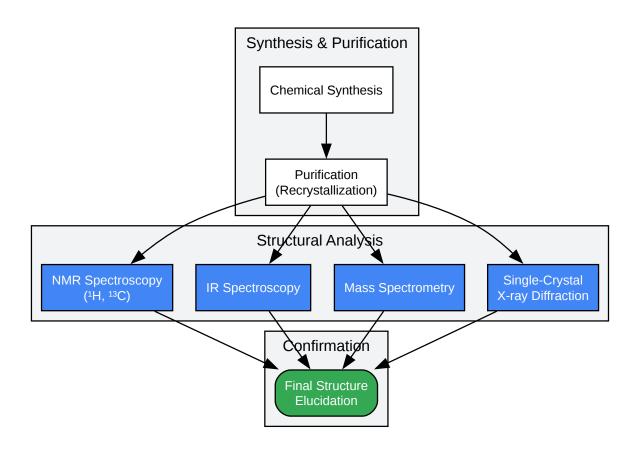




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Caption: Synthetic Pathway for 3-Amino-5-arylpyridazine-4-carbonitriles.





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Caption: Workflow for Structural Elucidation.

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References

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